2-bromo-4-chlorophenyl (4-nitrophenoxy)acetate
Overview
Description
2-bromo-4-chlorophenyl (4-nitrophenoxy)acetate is an organic compound with the molecular formula C14H9BrClNO5. It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a phenyl ring, making it a versatile compound in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl (4-nitrophenoxy)acetate typically involves the esterification of 2-bromo-4-chlorophenol with 4-nitrophenoxyacetic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chlorophenyl (4-nitrophenoxy)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-bromo-4-chlorophenyl (4-aminophenoxy)acetate.
Oxidation: Formation of quinone derivatives.
Scientific Research Applications
2-bromo-4-chlorophenyl (4-nitrophenoxy)acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-4-chlorophenyl (4-nitrophenoxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine, chlorine, and nitro groups allows it to form strong interactions with these targets, leading to modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-bromo-4-chlorophenyl acetate
- 4-nitrophenoxyacetic acid
- 2-bromo-4-chlorophenol
Uniqueness
2-bromo-4-chlorophenyl (4-nitrophenoxy)acetate is unique due to the combination of bromine, chlorine, and nitro groups attached to the phenyl ring. This unique structure imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl) 2-(4-nitrophenoxy)acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrClNO5/c15-12-7-9(16)1-6-13(12)22-14(18)8-21-11-4-2-10(3-5-11)17(19)20/h1-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWBDAGOQUFXPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCC(=O)OC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrClNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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